molecular formula C10H11NO2 B12896076 3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 24334-85-8

3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12896076
CAS No.: 24334-85-8
M. Wt: 177.20 g/mol
InChI Key: CZUPVTWNRQOSDG-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to form the desired isoxazole compound.

Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the isoxazole ring .

Scientific Research Applications

3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

24334-85-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methyl-5-phenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C10H11NO2/c1-8-7-10(12,13-11-8)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3

InChI Key

CZUPVTWNRQOSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)(C2=CC=CC=C2)O

Origin of Product

United States

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